![molecular formula C14H9N5O2 B2402765 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one CAS No. 1239755-06-6](/img/structure/B2402765.png)
8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
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Overview
Description
The compound “8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” belongs to the class of 1,2,4-oxadiazoles. The 1,2,4-oxadiazole heterocyclic ring has received considerable attention due to its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for novel drug development .
Scientific Research Applications
The Synthesis Process
The compound 8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is part of a broader family of fused heterocyclic 1,2,4-triazoles, which have gained attention due to their interesting biological properties. A study by Karpina et al. (2019) focused on synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, starting from commercially available 2-chloropyridine carboxylic acids. The synthesis involves several steps, including the formation of 2-chloro-[3-R1-1,2,4-oxadiazol-5-yl]pyridines, hydrazinolysis, ester formation, and amide formations to obtain the final products (Karpina et al., 2019).
Biological Properties and Applications
Antimicrobial Activity: Several studies have evaluated the antimicrobial properties of compounds within this family. For instance, Prakash et al. (2011) synthesized 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, showing potent antimicrobial agents against various pathogens (Prakash et al., 2011).
Antiviral Activity: Shamroukh et al. (2008) explored derivatives of [1,2,4]triazolo[4,3-b]pyridazine for antiviral activity, particularly against hepatitis A virus (HAV), with some compounds showing significant effects (Shamroukh & Ali, 2008).
Electroluminescent Properties: Kang et al. (2017) investigated [1,2,4]-triazolo[4,3-a]-pyridine based materials for their use in red phosphorescent organic light emitting diodes (PhOLEDs), indicating their potential in electronic applications (Kang et al., 2017).
Antibacterial Properties: Govori et al. (2009) synthesized derivatives of [1,2,4]triazolo[4,3-a]pyridine with demonstrated antibacterial properties, further highlighting the versatility of these compounds in pharmaceutical research (Govori et al., 2009).
Safety and Hazards
Future Directions
The interest in 1,2,4-oxadiazoles’ biological application has been doubled in the last fifteen years . This suggests that there is a promising future for the development of “8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” and similar compounds. Further exploration may lead to the discovery of potent small-molecule inhibitors as a therapeutic intervention in cancer .
Mechanism of Action
Target of Action
The compound “8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one” has been found to exhibit a robust inhibitory effect against the Epidermal Growth Factor Receptor (EGFR) wild-type enzyme . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) and plays a crucial role in cell growth and differentiation .
Mode of Action
The compound interacts with the EGFR enzyme, inhibiting its activity. This inhibition is more potent against the wild-type EGFR enzyme compared to the mutant form of EGFR
Biochemical Pathways
The EGFR pathway is a critical signaling pathway that regulates cell growth, survival, and differentiation. Inhibition of EGFR by the compound can affect these processes, potentially leading to the inhibition of cancer cell proliferation . .
Result of Action
The compound’s action results in a significant inhibitory effect on the EGFR wild-type enzyme, which can lead to the inhibition of cancer cell proliferation . This underscores the potential of the compound as an effective EGFR inhibitor with substantial anticancer efficacy .
properties
IUPAC Name |
8-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-[1,2,4]triazolo[4,3-a]pyridin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O2/c20-14-17-16-12-10(7-4-8-19(12)14)13-15-11(18-21-13)9-5-2-1-3-6-9/h1-8H,(H,17,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAVFGDMLDSIPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NNC4=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one |
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